1-(4-Azepan-1-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride
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Overview
Description
1-(4-Azepan-1-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride is a complex organic compound with a molecular weight of 398.91 g/mol . This compound features an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the azepane ring and sulfonyl chloride group adds to its chemical diversity and potential reactivity .
Preparation Methods
The synthesis of 1-(4-Azepan-1-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by a series of reactions to introduce the azepane and sulfonyl chloride groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
1-(4-Azepan-1-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Azepan-1-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Azepan-1-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride involves its ability to react with various biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the function of these molecules, potentially leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
1-(4-Azepan-1-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride can be compared to other indoline derivatives, such as:
1-(4-Piperidin-1-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride: Similar structure but with a piperidine ring instead of an azepane ring.
1-(4-Morpholin-1-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride: Contains a morpholine ring, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(azepan-1-yl)-4-oxobutanoyl]-2,3-dihydroindole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4S/c19-26(24,25)15-5-6-16-14(13-15)9-12-21(16)18(23)8-7-17(22)20-10-3-1-2-4-11-20/h5-6,13H,1-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDAEAZOIRQRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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